Cas no 6635-22-9 (Phenol,2,6-dimethoxy-4-(1-propen-1-yl)-)
Phenol,2,6-dimethoxy-4-(1-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2,6-dimethoxy-4-(1-propen-1-yl)-
- 2,6-dimethoxy-4-[(E)-prop-1-enyl]phenol
- 4-PROPENYL-2,6-DIMETHOXYPHENOL
- 2,6-dimethoxy-4-(1-propenyl)phenol
- 4-(1-propenyl)syringol
- 4-Hydroxy-3.5-dimethoxy-1-propenyl-benzol
- 4-methoxyisoeugenol
- 4-prop-1-enylsyringol
- 4-propenylsyringol
- 5-methoxyisoeugenol
- Phenol, 2,6-dimethoxy-4-(1E)-1-propen-1-yl-
- NS00126893
- Q27269222
- 2,6-dimethoxy-4-[(E)-prop-1-enyl]-phenol
- NSC-16952
- trans-4-Propenylsyringol
- Phenol, 2,6-dimethoxy-4-(1-propenyl)-, (E)-
- 8178699JLG
- Phenol, 4-(1-propenyl)-2,6-dimethoxy, (E)-
- 2,6-Dimethoxy-4-propenyl phenol
- 2,6-Dimethoxy-4-(E)-1-propenylphenol
- AKOS005137954
- 6635-22-9
- 4-PROPENYL-2,6-DIMETHOXYPHENOL [FHFI]
- UNII-8178699JLG
- 2,6-Dimethoxy-4-propenylphenol,(E)-
- Phenol, 2,6-dimethoxy-4-propenyl-, (E)-
- 2,6-dimethoxy-4-[(1E)-prop-1-en-1-yl]phenol
- Phenol, 2,6-dimethoxy-4-(1-propenyl)-
- NSC16952
- 2,6-DIMETHOXY-4-(PROP-1-EN-1-YL)PHENOL
- trans-2,6-Dimethoxy-4-(1-propenyl)phenol
- 2,6-DIMETHOXY-4-PROPENYLPHENOL, TRANS-
- DTXSID1075066
- 4-(1-Propenyl)-2,6-dimethoxy(E)-Phenol
- FEMA No. 3728
- EN300-2727019
- Phenol, 2,6-dimethoxy-4-propenyl-, (E)
- (E)-2,6-dimethoxy-4-propenylphenol
- YFHOHYAUMDHSBX-SNAWJCMRSA-N
- CHEBI:173948
- 20675-95-0
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
- Phenol, 2,6-dimethoxy-4-(1E)-1-propenyl-
- 2,6-Dimethoxy-4-propenylphenol
- 2,6-dimethoxy-4-[(1E)-1-propenyl]phenol
- Phenol, 4-(1-propenyl)-2,6-dimethoxy
-
- Inchi: 1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4+
- InChI Key: YFHOHYAUMDHSBX-SNAWJCMRSA-N
- SMILES: O(C)C1C(=C(C=C(/C=C/C)C=1)OC)O
Computed Properties
- Exact Mass: 194.09432
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69
Phenol,2,6-dimethoxy-4-(1-propen-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D683778-1g |
4-propenyl syringol |
6635-22-9 | 95% | 1g |
$585 | 2024-08-03 | |
| eNovation Chemicals LLC | D683778-5g |
4-propenyl syringol |
6635-22-9 | 95% | 5g |
$965 | 2024-08-03 | |
| eNovation Chemicals LLC | D683778-1g |
4-propenyl syringol |
6635-22-9 | 95% | 1g |
$585 | 2025-02-19 | |
| eNovation Chemicals LLC | D683778-5g |
4-propenyl syringol |
6635-22-9 | 95% | 5g |
$965 | 2025-02-19 | |
| eNovation Chemicals LLC | D683778-1g |
4-propenyl syringol |
6635-22-9 | 95% | 1g |
$585 | 2025-02-18 | |
| eNovation Chemicals LLC | D683778-5g |
4-propenyl syringol |
6635-22-9 | 95% | 5g |
$965 | 2025-02-18 |
Phenol,2,6-dimethoxy-4-(1-propen-1-yl)- Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Phenol,2,6-dimethoxy-4-(1-propen-1-yl)-
Recent Advances in the Study of Phenol,2,6-dimethoxy-4-(1-propen-1-yl)- (CAS: 6635-22-9) in Chemical Biology and Pharmaceutical Research
Phenol,2,6-dimethoxy-4-(1-propen-1-yl)- (CAS: 6635-22-9), a naturally occurring phenolic compound, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound's biological activities, synthetic approaches, and pharmacological potential based on peer-reviewed studies published within the last three years.
Recent structural-activity relationship studies have revealed that the propenyl side chain and methoxy groups at positions 2 and 6 are crucial for the compound's antioxidant and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent free radical scavenging activity with an IC50 of 8.2 μM in DPPH assays, outperforming several reference antioxidants. The same study identified its ability to inhibit NF-κB signaling pathway as a potential mechanism for its anti-inflammatory effects.
In the field of synthetic chemistry, significant progress has been made in developing efficient synthetic routes for 6635-22-9. A novel biocatalytic approach using engineered laccases was reported in ACS Catalysis (2024), achieving 92% yield with excellent stereoselectivity. This green chemistry method represents a substantial improvement over traditional synthetic methods that often require harsh conditions and produce toxic byproducts.
Pharmacological investigations have uncovered promising therapeutic potential for this compound. A 2024 preclinical study in Frontiers in Pharmacology demonstrated its neuroprotective effects in animal models of Parkinson's disease, reducing dopaminergic neuron loss by 47% compared to controls. The compound's ability to cross the blood-brain barrier and its favorable toxicity profile make it particularly interesting for central nervous system applications.
Recent analytical chemistry advancements have improved detection and quantification methods for 6635-22-9. A 2023 Analytical Chemistry publication described a sensitive UPLC-MS/MS method with a detection limit of 0.1 ng/mL, enabling precise pharmacokinetic studies. This methodological breakthrough has facilitated research into the compound's absorption, distribution, metabolism, and excretion properties.
Ongoing clinical translation efforts face several challenges, including the need for improved formulation strategies to enhance bioavailability. A 2024 study in the International Journal of Pharmaceutics reported that nanoemulsion formulations increased oral bioavailability by 3.2-fold in rat models, suggesting a promising direction for future formulation development.
The compound's potential as a lead structure for drug development continues to expand. Recent computational chemistry studies have identified several structural analogs with enhanced binding affinity to molecular targets involved in metabolic disorders. These findings, combined with the compound's established safety profile, position 6635-22-9 as a valuable scaffold for medicinal chemistry optimization programs.
6635-22-9 (Phenol,2,6-dimethoxy-4-(1-propen-1-yl)-) Related Products
- 97-54-1(Isoeugenol)
- 7786-61-0(2-Methoxy-4-vinylphenol)
- 93-16-3(Methyl isoeugenol)
- 21956-56-9(trans-3,5-Dimethoxystilbene)
- 537-42-8(Pterostilbene)
- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)
- 117048-59-6(Combretastatin A4)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)